molecular formula C11H8INO B1523846 4-(3-Iodophenoxy)pyridine CAS No. 1249675-43-1

4-(3-Iodophenoxy)pyridine

Cat. No.: B1523846
CAS No.: 1249675-43-1
M. Wt: 297.09 g/mol
InChI Key: PJKJELUHQCPKAP-UHFFFAOYSA-N
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Description

4-(3-Iodophenoxy)pyridine is an organic compound with the molecular formula C11H8INO It is characterized by the presence of an iodophenyl group attached to a pyridine ring through an ether linkage

Scientific Research Applications

4-(3-Iodophenoxy)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

It’s worth noting that the compound is often used in pharmaceutical testing , suggesting it may interact with various biological targets.

Biochemical Pathways

, it’s important to note that pyridine derivatives have been associated with a broad spectrum of pharmacological properties. This suggests that 4-(3-Iodophenoxy)pyridine could potentially interact with multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenoxy)pyridine typically involves the reaction of 3-iodophenol with 4-chloropyridine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Iodophenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent.

Major Products:

  • The major products formed from substitution reactions include various biphenyl derivatives, depending on the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    4-(3-Bromophenoxy)pyridine: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and may be used in different synthetic applications.

    4-(3-Chlorophenoxy)pyridine: Contains a chlorine atom, offering distinct chemical properties and reactivity compared to the iodine-containing compound.

Uniqueness: 4-(3-Iodophenoxy)pyridine is unique due to the presence of the iodine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine and chlorine make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(3-iodophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJELUHQCPKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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